molecular formula C14H26N2O4S B12792150 Piperazine 2-oxobornane-10-sulphonate CAS No. 6337-98-0

Piperazine 2-oxobornane-10-sulphonate

Cat. No.: B12792150
CAS No.: 6337-98-0
M. Wt: 318.43 g/mol
InChI Key: JSAZTUYNZHDFNH-UHFFFAOYSA-N
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Description

Piperazine 2-oxobornane-10-sulphonate is a chemical compound with the molecular formula C14H26N2O4S It is known for its unique structure, which includes a piperazine ring and a 2-oxobornane-10-sulphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine 2-oxobornane-10-sulphonate typically involves the reaction of piperazine with 2-oxobornane-10-sulphonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness. Large-scale reactors and advanced purification techniques are employed to produce high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Piperazine 2-oxobornane-10-sulphonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The sulphonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulphone derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Piperazine 2-oxobornane-10-sulphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Piperazine 2-oxobornane-10-sulphonate involves its interaction with specific molecular targets. For instance, it may act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the flaccid paralysis of certain organisms, making it useful in anthelmintic applications.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A widely used compound in medicinal chemistry, known for its role in various therapeutic agents.

    2-Oxobornane-10-sulphonic acid: A related compound that shares the sulphonate group but lacks the piperazine ring.

Uniqueness

Piperazine 2-oxobornane-10-sulphonate is unique due to its combined structure, which imparts distinct chemical and biological properties

Properties

CAS No.

6337-98-0

Molecular Formula

C14H26N2O4S

Molecular Weight

318.43 g/mol

IUPAC Name

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;piperazine

InChI

InChI=1S/C10H16O4S.C4H10N2/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-2-6-4-3-5-1/h7H,3-6H2,1-2H3,(H,12,13,14);5-6H,1-4H2

InChI Key

JSAZTUYNZHDFNH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CNCCN1

Origin of Product

United States

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